5-Chlorosalicylaldehyde oxime
Overview
Description
5-Chlorosalicylaldehyde oxime is a chemical compound derived from 5-chlorosalicylaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the aldehyde group of 5-chlorosalicylaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorosalicylaldehyde oxime typically involves the reaction of 5-chlorosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
5-Chlorosalicylaldehyde+Hydroxylamine Hydrochloride→5-Chlorosalicylaldehyde Oxime+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chlorosalicylaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of 5-chlorosalicylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chlorosalicylaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-chlorosalicylaldehyde oxime involves its ability to form stable complexes with metal ions. The oxime group can coordinate with metal centers, leading to the formation of chelates. These metal complexes can exhibit unique properties, such as enhanced catalytic activity or increased biological activity. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde Oxime: Lacks the chlorine substituent, leading to different reactivity and properties.
2-Hydroxy-5-nitrobenzaldehyde Oxime: Contains a nitro group instead of a chlorine atom, resulting in different electronic effects.
5-Bromosalicylaldehyde Oxime: Contains a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
5-Chlorosalicylaldehyde oxime is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
4-chloro-2-[(E)-hydroxyiminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAILOLNECSGMI-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595-14-8 | |
Record name | Benzaldehyde, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-hydroxybenzaldehyde oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4U69TU6HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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